molecular formula C12H25NO2 B8234560 Decyl glycinate

Decyl glycinate

Cat. No.: B8234560
M. Wt: 215.33 g/mol
InChI Key: PIETZIVEPSUWJI-UHFFFAOYSA-N
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Description

Decyl glycinate is a theoretical compound hypothesized to be the glycine ester of decyl alcohol (1-decanol). Glycinate esters are typically formed by conjugating glycine (an amino acid) with alcohols or fatty acids, resulting in compounds with enhanced solubility or bioactivity. These compounds leverage glycine’s biocompatibility to improve solubility, stability, or bioavailability.

Properties

IUPAC Name

decyl 2-aminoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO2/c1-2-3-4-5-6-7-8-9-10-15-12(14)11-13/h2-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIETZIVEPSUWJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Decyl glycinate typically involves the esterification of glycine with decanol. This can be achieved through a dehydration reaction, where glycine and decanol are heated together, often in the presence of a catalyst such as sulfuric acid . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Decyl glycinate undergoes various chemical reactions typical of esters and amino acids. Some of the key reactions include:

Common reagents used in these reactions include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Decyl glycinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Decyl glycinate involves its interaction with biological membranes. Its amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and transport mechanisms .

Comparison with Similar Compounds

Decyl Glycinate vs. Decyl Glucoside
Property This compound (Theoretical) Decyl Glucoside (C₁₀ Alkyl Glucoside)
Chemical Structure Glycine esterified with decyl alcohol Glucose linked to decyl alcohol via glycosidic bond
Solubility Likely water-soluble (based on glycinate esters) Water-soluble; used in cosmetics/detergents
Applications Potential surfactant or drug conjugate Surfactant in eco-friendly detergents, shampoos
Safety Profile Unknown Mild, biodegradable; low skin irritation
Synthesis Esterification of glycine with decyl alcohol Enzymatic or chemical glycosylation

Key Differences :

  • Decyl glucoside is a well-documented, plant-derived surfactant with established use in "green" products. This compound, while structurally analogous (alkyl chain + hydrophilic head), remains theoretical but could offer unique advantages in drug delivery or metal chelation.
This compound vs. Potassium Cocoyl Glycinate
Property This compound (Theoretical) Potassium Cocoyl Glycinate (AMILITE® GCK-12K)
Structure Decyl chain + glycinate Coconut-derived fatty acid + glycinate
Function Hypothesized surfactant or prodrug Anionic surfactant with high foaming capacity
Performance Unknown Synergistic foaming with fatty acid soaps
Regulatory Status Not evaluated Used in commercial cleansers and personal care

Key Insight : Potassium cocoyl glycinate demonstrates the efficacy of glycinate-based surfactants, suggesting this compound could similarly enhance formulations requiring mildness and biodegradability.

This compound vs. Decyl Octanoate
Property This compound (Theoretical) Decyl Octanoate (CAS 2306-89-0)
Structure Glycine-decyl ester Octanoic acid esterified with decyl alcohol
Applications Potential pharmaceutical/nutraceutical use Emollient, fragrance ingredient
Boiling Point Unknown ~300°C (estimated for C₁₈ ester)
Biodegradability Likely high (amino acid backbone) Moderate; slower degradation due to ester group

Key Contrast: Decyl octanoate is a nonpolar ester used in cosmetics, whereas this compound’s polar glycine head could improve water solubility for biomedical applications.

This compound vs. Metal Glycinate Chelates
Property This compound (Theoretical) Metal Glycinates (e.g., Calcium Glycinate)
Structure Ester of glycine and decyl alcohol Glycine chelated with metals (Ca²⁺, Mg²⁺, Zn²⁺)
Function Surfactant/prodrug Nutrient supplements for metal delivery
Bioactivity Hypothesized hydrolysis to glycine + decyl alcohol Improved metal absorption and reduced GI irritation

Implication : this compound could mimic metal glycinates’ hydrolytic release of glycine, enabling controlled delivery of hydrophobic agents.

Q & A

Q. What experimental methods are recommended for synthesizing decyl glycinate with high purity?

this compound can be synthesized via a condensation reaction between glycine and decyl alcohol, typically catalyzed by acid or base conditions. Key steps include:

  • Reaction optimization : Adjust molar ratios (e.g., 1:1.2 glycine-to-decyl alcohol) and temperature (80–100°C) to maximize yield .
  • Purification : Use column chromatography or recrystallization to isolate the product, followed by characterization via NMR (to confirm glycinate’s NH2_2 and COO^- groups) and mass spectrometry (to verify molecular weight).
  • Purity assessment : Employ HPLC with UV detection at 210–220 nm to quantify impurities .

Q. How can researchers characterize the stability of this compound under varying pH conditions?

Stability studies should include:

  • pH titration : Monitor structural integrity using FTIR spectroscopy to detect changes in carboxylate (COO^-) and amine (NH2_2) groups across pH 2–12 .
  • Kinetic analysis : Measure degradation rates via UV-Vis spectroscopy at 260 nm (glycine’s absorbance band) under controlled temperature (25–50°C) and ionic strength (0.1–1.0 M NaCl) .
  • Data interpretation : Compare half-life values to identify pH ranges where this compound remains stable (>90% integrity for ≥24 hours) .

Q. What spectroscopic techniques are optimal for confirming this compound’s molecular structure?

  • FTIR : Identify characteristic peaks for glycinate (e.g., 1580–1650 cm1^{-1} for COO^-, 3300–3500 cm1^{-1} for NH2_2) and decyl chain (2850–2950 cm1^{-1} for C-H stretching) .
  • 1^1H NMR : Assign peaks for glycinate’s α-proton (~3.8 ppm) and decyl’s terminal CH3_3 group (0.8–1.0 ppm) .
  • ESI-MS : Confirm molecular ion [M+H]+^+ at m/z 230.3 (C12_{12}H25_{25}NO2_2) .

Advanced Research Questions

Q. How does this compound interact with biological membranes, and what methodologies can elucidate these mechanisms?

  • Fluorescence assays : Use liposomes labeled with pyrene to study partitioning behavior. Monitor changes in fluorescence intensity (ex: 334 nm, em: 373 nm) as this compound integrates into lipid bilayers .
  • Molecular dynamics (MD) simulations : Model interactions between this compound and phospholipids (e.g., DPPC) to calculate binding energies and diffusion coefficients .
  • Critical micelle concentration (CMC) : Determine via conductivity measurements or surface tension assays (e.g., du Noüy ring method) .

Q. What factors influence the complexation of this compound with transition metals, and how can these interactions be quantified?

  • Voltammetry : Use a rotating glassy carbon electrode to study redox behavior. For example, shifts in half-wave potential (E1/2_{1/2}) indicate metal-glycinate complex formation (e.g., Cu2+^{2+} or Zn2+^{2+}) .
  • Spectrophotometric titration : Monitor absorbance changes at metal-specific wavelengths (e.g., 600 nm for Cu2+^{2+}) to calculate stability constants (log K) .
  • pH dependence : Conduct experiments at pH 3–8 to identify optimal conditions for complex stability (e.g., log K > 4.0 at pH 6.5) .

Q. How can researchers resolve contradictions in reported toxicity data for this compound derivatives?

  • Dose-response analysis : Compare LD50_{50} values across studies using standardized protocols (e.g., OECD Test No. 423 for acute oral toxicity) .
  • Meta-analysis : Pool data from peer-reviewed sources (e.g., PubMed, Web of Science) and apply statistical models (e.g., random-effects) to identify confounding variables (e.g., solvent choice, purity levels) .
  • In vitro alternatives : Replace animal testing with 3D skin models (e.g., EpiDerm™) to assess irritation potential at concentrations ≤1% w/v .

Methodological Notes

  • Literature Search : Use Google Scholar with advanced operators (e.g., "this compound" AND (synthesis OR stability)) to filter results by year (2015–2025) and exclude patents .
  • Data Reproducibility : Document experimental parameters (e.g., pH, temperature) in detail, referencing protocols from journals like Beilstein Journal of Organic Chemistry .
  • Safety : Follow guidelines for handling glycinate derivatives, including PPE (gloves, goggles) and waste disposal (neutralization before incineration) .

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